5-氯-N-((1-(吡嗪-2-基)哌啶-4-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

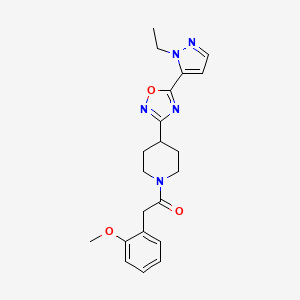

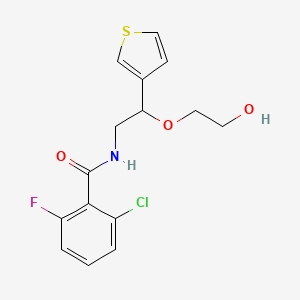

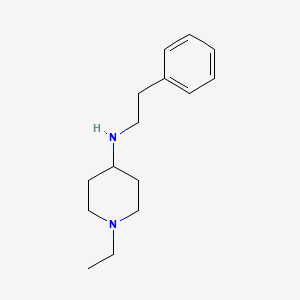

“5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .科学研究应用

(芳氧基)乙基哌啶的 N-烷基化芳基磺酰胺

这项研究探索了 (芳氧基)乙基哌啶的芳基磺酰胺衍生物中的 N-烷基化,作为设计选择性 5-HT7 受体配体或用于复杂疾病治疗的多功能剂的策略。两种化合物,一种是有效且选择性的 5-HT7 受体拮抗剂,另一种是多峰 5-HT/多巴胺受体配体,在体内显示出类似抗抑郁和促认知特性,表明在中枢神经系统疾病治疗中具有潜力 (Canale 等人,2016 年)。

杂环化合物的合成和抗菌活性

这项研究基于 3-甲基 1-苯基-5-苯磺酰胺基吡唑合成了新的杂环化合物。对这些化合物进行了抗菌活性评估,表明在开发新的抗菌剂中具有潜在应用 (El-Emary 等人,2002 年)。

联芳基吡唑磺酰胺衍生物的合成、离体和体外筛选

一项关于联芳基吡唑磺酰胺衍生物合成的研究表明,用 -SO(2) 基团替换 -CO 基团后,CB1 受体拮抗作用消失,表明化学结构在受体相互作用中的重要性 (Srivastava 等人,2008 年)。

杂环磺酰胺的合成和抗菌评价

合成了含有磺酰胺部分的新型杂环化合物,显示出高抗菌活性,表明作为抗菌剂的潜在用途 (Azab 等人,2013 年)。

反应性和抗癌活性的研究

合成了新型杂环磺酰胺,并评估了其抗乳腺癌和抗菌特性。一些化合物的活性高于参考药物,表明它们在癌症治疗中的潜力 (Debbabi 等人,2016 年)。

安全和危害

作用机制

Target of Action

Similar compounds have shown significant activity against certain kinases

Mode of Action

It’s known that similar compounds interact with their targets, often enzymes or receptors, to modulate their activity . This interaction can result in changes to the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence pathways related to the function of the targeted enzymes or receptors . The downstream effects of these changes can vary widely, depending on the specific pathway and cell type involved.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to have significant activity against certain kinases , which could result in a variety of cellular effects depending on the specific kinase targeted and the cell type involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how it is metabolized by the body . .

属性

IUPAC Name |

5-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O2S2/c15-12-1-2-14(22-12)23(20,21)18-9-11-3-7-19(8-4-11)13-10-16-5-6-17-13/h1-2,5-6,10-11,18H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSQRQFLEBDJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)

![7-Chloro-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2890012.png)